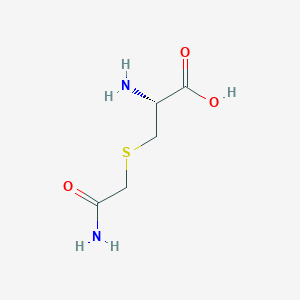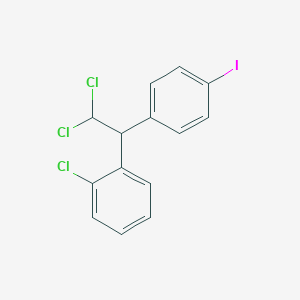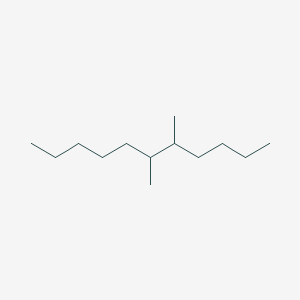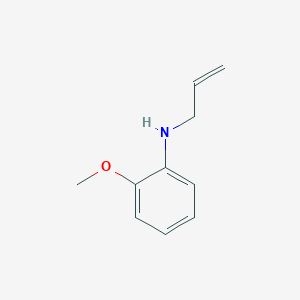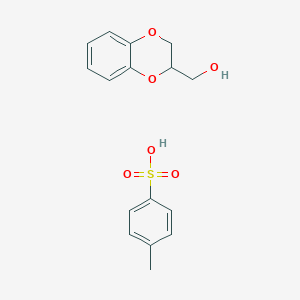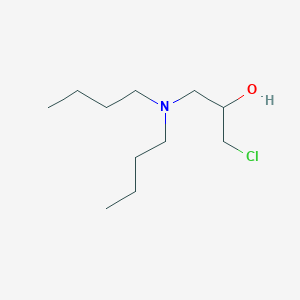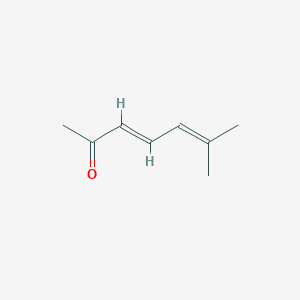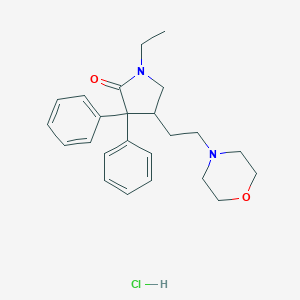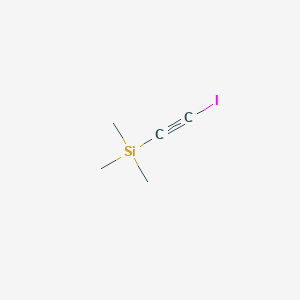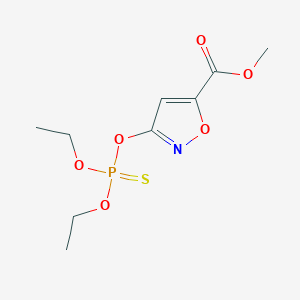
5-Isoxazolecarboxylic acid, 3-hydroxy-, methyl ester, O-ester with O,O-diethylphosphorothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isoxazolecarboxylic acid, 3-hydroxy-, methyl ester, O-ester with O,O-diethylphosphorothioate is a chemical compound that has gained significant attention from the scientific community due to its unique properties. This compound is commonly referred to as Isoxathion and is widely used in various scientific research applications.
Mechanism of Action
Isoxathion acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which results in prolonged stimulation of the postsynaptic receptor. This prolonged stimulation can lead to muscle paralysis and eventually death in insects and other pests.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Isoxathion depend on the concentration and duration of exposure. In low concentrations, Isoxathion has been found to have neuroprotective effects and may be a potential treatment for neurological disorders. In higher concentrations, Isoxathion can lead to muscle paralysis and death in insects and other pests.
Advantages and Limitations for Lab Experiments
One of the main advantages of Isoxathion is its effectiveness as an insecticide and acaricide. It is also a useful tool in the study of the nervous system and potential treatment for neurological disorders. However, Isoxathion is highly toxic and must be handled with care. It is also expensive and not widely available, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of Isoxathion. One potential direction is the development of new insecticides and acaricides based on the structure of Isoxathion. Another direction is the study of the neuroprotective effects of Isoxathion and its potential use as a treatment for neurological disorders. Additionally, the use of Isoxathion in combination with other compounds may lead to the development of more effective insecticides and acaricides.
Synthesis Methods
Isoxathion is synthesized by reacting 5-Isoxazolecarboxylic acid, 3-hydroxy-, methyl ester with O,O-diethylphosphorothioate. The reaction takes place in the presence of a catalyst and under specific temperature and pressure conditions. The resulting product is a white crystalline solid that is soluble in organic solvents.
Scientific Research Applications
Isoxathion is widely used in various scientific research applications. It is commonly used as an insecticide and acaricide in agriculture. It is also used as a tool in the study of the nervous system and as a potential treatment for neurological disorders. Isoxathion has been found to be effective in inhibiting the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses.
properties
CAS RN |
18853-27-5 |
|---|---|
Product Name |
5-Isoxazolecarboxylic acid, 3-hydroxy-, methyl ester, O-ester with O,O-diethylphosphorothioate |
Molecular Formula |
C9H14NO6PS |
Molecular Weight |
295.25 g/mol |
IUPAC Name |
methyl 3-diethoxyphosphinothioyloxy-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C9H14NO6PS/c1-4-13-17(18,14-5-2)16-8-6-7(15-10-8)9(11)12-3/h6H,4-5H2,1-3H3 |
InChI Key |
CBNDYHJSOYIXMQ-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OCC)OC1=NOC(=C1)C(=O)OC |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NOC(=C1)C(=O)OC |
Other CAS RN |
18853-27-5 |
synonyms |
methyl 3-diethoxyphosphinothioyloxyoxazole-5-carboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




